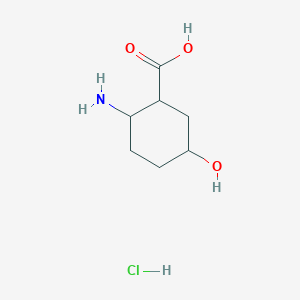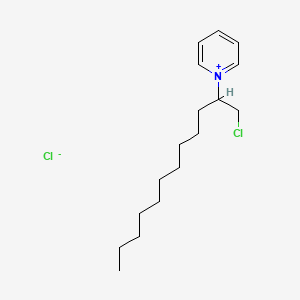
1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride: is a chemical compound with the molecular formula C17H30Cl2N It is a pyridinium salt, which is a class of ionic compounds derived from pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride can be synthesized through the alkylation of pyridine with 1-chlorododecane. The reaction typically involves the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyridine, followed by the addition of 1-chlorododecane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction Reactions: Reduction of the pyridinium ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with nucleophiles such as sodium hydroxide or potassium cyanide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridinium salts.
Oxidation Reactions: Formation of pyridinium N-oxide derivatives.
Reduction Reactions: Formation of dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride is used as a precursor in the synthesis of various pyridinium-based ionic liquids. These ionic liquids have applications in catalysis, electrochemistry, and as solvents for chemical reactions.
Biology: The compound has been studied for its antimicrobial properties. It exhibits activity against a range of bacterial and fungal pathogens, making it a potential candidate for use in disinfectants and antiseptics.
Medicine: Research has explored the use of this compound in drug delivery systems. Its ability to form stable ionic complexes with various drugs can enhance the solubility and bioavailability of poorly soluble pharmaceuticals.
Industry: In industrial applications, the compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the dispersion of hydrophobic substances in aqueous solutions.
Wirkmechanismus
The mechanism of action of 1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride involves its interaction with cellular membranes. The compound’s amphiphilic structure allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromododecan-2-YL)pyridin-1-ium bromide: Similar structure but with a bromine atom instead of chlorine.
1-(1-Iodododecan-2-YL)pyridin-1-ium iodide: Similar structure but with an iodine atom instead of chlorine.
1-(1-Chlorodecan-2-YL)pyridin-1-ium chloride: Similar structure but with a shorter alkyl chain.
Uniqueness: 1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride is unique due to its specific alkyl chain length and the presence of a chlorine atom. These structural features contribute to its distinct physicochemical properties, such as solubility, reactivity, and biological activity.
Eigenschaften
CAS-Nummer |
7041-40-9 |
|---|---|
Molekularformel |
C17H29Cl2N |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
1-(1-chlorododecan-2-yl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C17H29ClN.ClH/c1-2-3-4-5-6-7-8-10-13-17(16-18)19-14-11-9-12-15-19;/h9,11-12,14-15,17H,2-8,10,13,16H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RVXZWWPNOCFKLQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCC(CCl)[N+]1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


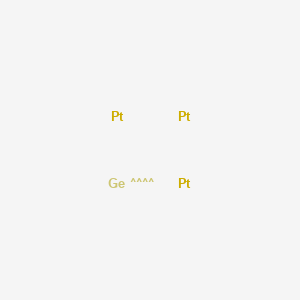

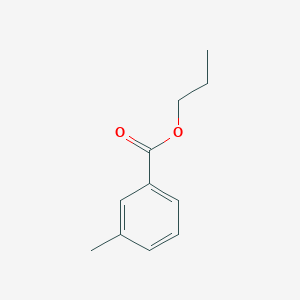



![N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline](/img/structure/B14728922.png)
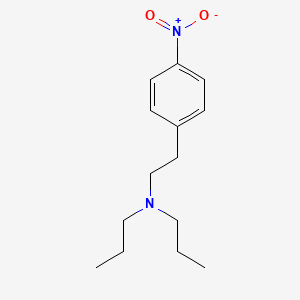

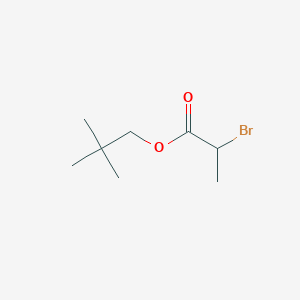
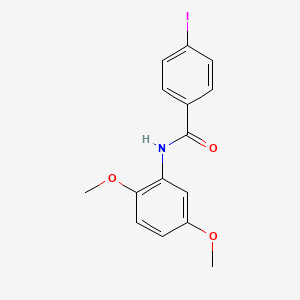
![15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B14728951.png)
